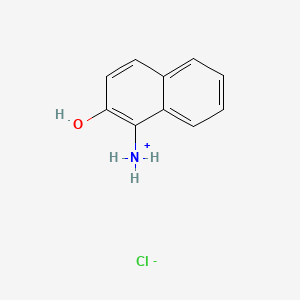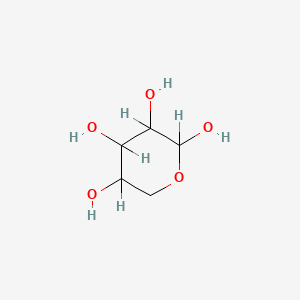
Dansylamidoethyl methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansylamidoethyl methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to react with sulfhydryl groups, making it a valuable tool in the study of protein structures and functions. The compound has the molecular formula C₁₅H₂₀N₂O₄S₃ and a molecular weight of 388.53 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically requires anhydrous conditions and the use of organic solvents such as dichloromethane .
Industrial Production Methods
Industrial production of dansylamidoethyl methanethiosulfonate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dansylamidoethyl methanethiosulfonate primarily undergoes substitution reactions, particularly with sulfhydryl groups. This reaction forms mixed disulfides, which are useful in probing the structure and function of proteins .
Common Reagents and Conditions
The compound reacts readily with thiol-containing reagents under mild conditions, typically at room temperature. Common reagents include dithiothreitol and β-mercaptoethanol .
Major Products
The major products of these reactions are mixed disulfides, which can be analyzed to gain insights into protein structures and interactions .
Wissenschaftliche Forschungsanwendungen
Dansylamidoethyl methanethiosulfonate is extensively used in various fields of scientific research:
Wirkmechanismus
The mechanism of action of dansylamidoethyl methanethiosulfonate involves the formation of a covalent bond with sulfhydryl groups in proteins. This reaction results in the formation of mixed disulfides, which can alter the protein’s structure and function. The compound targets cysteine residues in proteins, making it a valuable tool for studying protein dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: Another dansyl derivative used for labeling amines and sulfhydryl groups.
Methanethiosulfonate ethylammonium: Similar in structure but used for different applications.
N-ethylmaleimide: Reacts with sulfhydryl groups but has different reactivity and applications.
Uniqueness
Dansylamidoethyl methanethiosulfonate is unique due to its dual functionality, combining the fluorescent properties of the dansyl group with the reactivity of the methanethiosulfonate group. This makes it particularly useful for studying protein structures and interactions in a variety of research fields .
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N-(2-methylsulfanylsulfonylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-23(18,19)22-3/h4-9,16H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXQUHPXSXTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS(=O)(=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(Dimethylazaniumyl)propyl-[(2-hydroxy-5-iodo-3-methylphenyl)methyl]-methylazanium;dichloride](/img/structure/B7767780.png)





